N-methyl-N-prop-2-ynyl-2-(4-pyrazol-1-ylphenyl)acetamide
Description
N-methyl-N-prop-2-ynyl-2-(4-pyrazol-1-ylphenyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its biological activity, and an acetamide group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-methyl-N-prop-2-ynyl-2-(4-pyrazol-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-3-10-17(2)15(19)12-13-5-7-14(8-6-13)18-11-4-9-16-18/h1,4-9,11H,10,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBFCTHPVONHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C(=O)CC1=CC=C(C=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-prop-2-ynyl-2-(4-pyrazol-1-ylphenyl)acetamide typically involves the reaction of N-methyl-N-(prop-2-yn-1-yl)aniline with 4-pyrazol-1-ylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-prop-2-ynyl-2-(4-pyrazol-1-ylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the triple bond to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Nucleophiles (amines, thiols), aprotic solvents, mild temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with single bonds replacing triple bonds.
Substitution: Substituted derivatives with new functional groups replacing the acetamide group.
Scientific Research Applications
N-methyl-N-prop-2-ynyl-2-(4-pyrazol-1-ylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-N-prop-2-ynyl-2-(4-pyrazol-1-ylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pyrazole ring is known to interact with enzyme active sites, while the acetamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(prop-2-yn-1-yl)aniline: Shares the prop-2-ynyl group but lacks the pyrazole ring.
N-methyl-N-(pyridin-4-ylmethyl)prop-2-yn-1-amine: Contains a pyridine ring instead of a pyrazole ring.
N-methyl-N-prop-2-ynyl-2-(4-tetrazol-1-ylphenyl)acetamide: Similar structure but with a tetrazole ring instead of a pyrazole ring.
Uniqueness
N-methyl-N-prop-2-ynyl-2-(4-pyrazol-1-ylphenyl)acetamide is unique due to the presence of both the pyrazole ring and the acetamide group, which confer distinct chemical and biological properties.
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